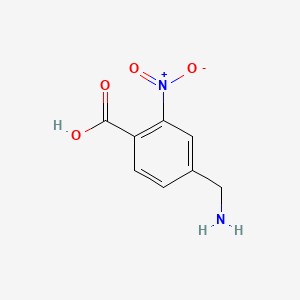
Betamethasone β-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone β-D-Glucuronide Sodium Salt is a glucuronide conjugate of betamethasone, a potent corticosteroid with anti-inflammatory and immunosuppressive properties. This compound is often used in research to study the metabolism and pharmacokinetics of betamethasone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone β-D-Glucuronide Sodium Salt typically involves the glucuronidation of betamethasone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound generally follows the same principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Hydrolysis: The glucuronide moiety can be hydrolyzed under acidic or enzymatic conditions to release betamethasone.
Oxidation: Betamethasone can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups in betamethasone to hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Betamethasone.
Oxidation: Betamethasone derivatives with oxidized functional groups.
Reduction: Reduced forms of betamethasone.
Applications De Recherche Scientifique
Betamethasone β-D-Glucuronide Sodium Salt has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to study the metabolism and excretion of betamethasone in biological systems.
Drug Development: Helps in understanding the pharmacological and toxicological profiles of betamethasone.
Biological Research: Used in studies involving glucuronidation processes and enzyme kinetics.
Medical Research: Investigates the therapeutic potential and side effects of betamethasone and its metabolites.
Mécanisme D'action
Betamethasone β-D-Glucuronide Sodium Salt exerts its effects through the release of betamethasone upon hydrolysis. Betamethasone, a corticosteroid, binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and immune functions. The molecular targets include various inflammatory mediators and transcription factors such as NF-κB .
Comparaison Avec Des Composés Similaires
- Betamethasone Dipropionate
- Betamethasone Valerate
- Betamethasone Sodium Phosphate
Comparison: Betamethasone β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugate form, which makes it particularly useful for studying the metabolism and excretion of betamethasone. In contrast, other forms like betamethasone dipropionate and betamethasone valerate are primarily used for their therapeutic effects in treating inflammatory conditions .
Propriétés
Numéro CAS |
105088-07-1 |
|---|---|
Formule moléculaire |
C28H36FNaO11 |
Poids moléculaire |
590.573 |
Nom IUPAC |
sodium;6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1 |
Clé InChI |
ZEFLDBQGUAWYGO-RPQAGTFSSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Synonymes |
(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)






